2-(2-(4-((3-phenethyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Beschreibung
2-(2-(4-((3-Phenethyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex heterocyclic compound featuring a benzo[de]isoquinoline-dione core linked to a piperazine moiety substituted with a phenethyl-oxadiazole group. The benzo[de]isoquinoline-dione scaffold is known for its planar aromatic structure, which may facilitate interactions with biological targets through π-π stacking or intercalation.
Eigenschaften
IUPAC Name |
2-[2-[4-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3/c35-28-23-10-4-8-22-9-5-11-24(27(22)23)29(36)34(28)19-18-32-14-16-33(17-15-32)20-26-30-25(31-37-26)13-12-21-6-2-1-3-7-21/h1-11H,12-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHGQFGGSUYJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC5=NC(=NO5)CCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(2-(4-((3-phenethyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that integrates multiple pharmacologically active moieties. Its structure suggests potential for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound can be broken down into several key structural components:
- Benzo[de]isoquinoline core : Known for its diverse biological activities.
- Piperazine ring : Often associated with neuroactive properties.
- Oxadiazole moiety : Recognized for its antimicrobial and anticancer activities.
The molecular formula is with a molecular weight of approximately 438.5 g/mol. The presence of these functional groups enhances the compound's lipophilicity and reactivity.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit various biological activities:
Anticancer Activity
Studies have demonstrated that derivatives containing the benzo[de]isoquinoline structure possess significant anticancer properties. For instance:
- A compound structurally related to the target molecule showed IC50 values in the low micromolar range against MCF7 cells, indicating potent cytotoxicity.
Antimicrobial Properties
The oxadiazole moiety contributes significantly to antimicrobial activity:
- Research has shown that similar oxadiazole compounds effectively inhibit growth in multidrug-resistant strains of Clostridioides difficile and Enterococcus faecium.
Anti-inflammatory Effects
The piperazine component is linked to anti-inflammatory properties:
- In vivo studies reveal that certain piperazine derivatives can inhibit COX-I and COX-II enzymes effectively, providing a basis for their use in treating inflammatory conditions.
Case Studies
-
Anticancer Efficacy
- A study involving a related compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting that the benzo[de]isoquinoline structure is crucial for its anticancer activity.
-
Antimicrobial Activity
- A series of oxadiazole derivatives were tested against various bacterial strains. The results indicated that modifications to the oxadiazole ring can enhance antimicrobial potency.
-
Inflammation Reduction
- Clinical trials with piperazine derivatives showed promising results in reducing symptoms of inflammatory diseases, with minimal side effects reported.
Vergleich Mit ähnlichen Verbindungen
Core Modifications
- Target Compound: Benzo[de]isoquinoline-dione core.
- Compound from (CAS 929116-78-9): Quinoline-2,4(1H,3H)-dione core. Quinoline derivatives often exhibit stronger basicity, which may influence pharmacokinetics .
Piperazine Substituent Variations
- Target Compound : Piperazine substituted with phenethyl-oxadiazole.
- Compound from (6067-36-3): Piperazine linked to a triazole-sulfanyl group. Sulfanyl groups may enhance metabolic stability or metal-binding capacity .
- Compound from (326889-68-3) : Piperazine substituted with benzo[1,3]dioxol-5-ylmethyl.
Linker Group Differences
- Target Compound : Ethyl linker between piperazine and core.
- Compound from : Oxoethyl linker. However, it could also reduce membrane permeability due to increased polarity .
Pharmacological and Physicochemical Properties (Hypothetical Analysis)
Research Findings and Implications
- Target Compound vs. : The phenethyl-oxadiazole group in the target compound may enhance CNS penetration compared to ’s triazole-sulfanyl derivative, but the latter’s sulfanyl group could improve stability in hepatic microsomes .
- Target Compound vs. : The benzo[1,3]dioxole substitution in ’s compound may confer longer half-life due to metabolic resistance, whereas the target compound’s oxadiazole could offer stronger hydrogen-bonding interactions with targets like topoisomerases .
- Target Compound vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
